molecular formula C17H19N3O B3860864 4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide CAS No. 5528-79-0

4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide

Cat. No.: B3860864
CAS No.: 5528-79-0
M. Wt: 281.35 g/mol
InChI Key: QHQWMZSDTJJVKT-XDHOZWIPSA-N
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Description

4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide is a synthetic Schiff base belonging to the class of benzohydrazide derivatives. These compounds are characterized by an azomethine group (-HC=N-), which is central to their role as versatile intermediates in medicinal chemistry and organic synthesis . Schiff bases and hydrazide-hydrazones are widely investigated for their diverse biological activities, serving as key pharmacophores in the development of new therapeutic agents . While specific biological data for this compound may be limited, its structural framework is of significant research value. Compounds within this chemical class have demonstrated potent in vitro urease inhibition . Urease enzymes are critical virulence factors in pathogenic bacteria such as Helicobacter pylori , and their inhibition is a promising strategy for treating gastric and peptic ulcers . Furthermore, closely related Schiff base and hydrazide-hydrazone derivatives are frequently explored for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria . The presence of both the tert-butyl moiety and the pyridyl ring in this molecule may influence its lipophilicity and electronic characteristics, which can be pivotal for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties . This product is intended for use in such investigative applications, including as a ligand in coordination chemistry or a precursor for the synthesis of more complex molecules.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2,3)14-9-7-13(8-10-14)16(21)20-19-12-15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQWMZSDTJJVKT-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416472
Record name AC1NSHSH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5528-79-0
Record name AC1NSHSH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide has been investigated for its potential as an antitumor agent. Studies indicate that derivatives of hydrazones can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity
A study evaluating the cytotoxic effects of hydrazone derivatives found that compounds similar to this compound demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting promising antitumor activity .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new catalysts.

Table 1: Ligand Properties and Metal Complexes

Ligand StructureMetal IonStability Constant (log K)
This compoundCu(II)6.5
-Ni(II)5.8

These complexes may exhibit enhanced catalytic activity in organic transformations, such as oxidation reactions.

Material Science

The incorporation of hydrazone derivatives into polymer matrices has been explored for their potential use in smart materials. The dynamic nature of the hydrazone bond allows for reversible reactions that can be utilized in self-healing materials.

Case Study: Self-Healing Polymers
Research indicates that polymers embedded with hydrazone-based crosslinkers can recover their mechanical properties after damage, demonstrating potential applications in coatings and structural materials .

Beyond antitumor properties, compounds like this compound have shown antimicrobial activity against various pathogens, making them candidates for pharmaceutical development.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Crystal Structure and Bond Parameters
  • Compound 5 (4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide): Crystallizes in the monoclinic Cc space group. The N–N bond length is 1.364 Å, shorter than in Compound 14 (1.38 Å), suggesting stronger conjugation in Compound 3. The O3–C8 bond length (1.23 Å) is slightly shorter than in Compound 14 (1.25 Å), indicating subtle electronic differences due to substituents .
  • Compound 4+ (4-tert-butyl-N'-(4-fluoro-3-methoxybenzylidene)benzohydrazide): Reported in a monoclinic system with bond lengths consistent with typical hydrazones (C=N: ~1.28 Å, N–N: ~1.36 Å).
Substituent Effects on Properties
Compound Substituents Key Properties
Target Compound 4-tert-butyl, pyridin-2-yl Enhanced coordination ability (pyridine N donor), moderate steric bulk
HIBH () 4-hydroxy, indole-2-yl Strong H-bonding (OH group), corrosion inhibition efficacy (~85% at 500 ppm)
Compound 20 () 4-hydroxy, 3-tBu-2-hydroxy-5-Me Antioxidant activity via phenolic groups, improved solubility in polar solvents
Compound 14 () 4-(dimethylamino)phenyl Electron-rich substituent, red-shifted UV-vis absorption

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -NO₂) increase electrophilicity of the hydrazone linkage, enhancing reactivity in catalytic or sensing applications .
  • Bulky groups (e.g., tert-butyl) improve thermal stability and reduce aggregation in solid-state structures .
  • Pyridinyl substituents facilitate metal coordination, as seen in copper(II) complexes (), which exhibit catalytic activity in styrene epoxidation .
Antibacterial Activity
  • Compound 6e–6j (): Derivatives with -SO₂CH₃, -F, -OCF₃, and -CF₃ substituents showed zone inhibition (ZI) values of 19–25 mm against E. coli and S. aureus. The pyridinyl group in the target compound may enhance membrane penetration due to its lipophilic nature.
  • HIBH (): Demonstrated corrosion inhibition (85% efficiency in HCl), linked to adsorption via the indole and hydrazone moieties. The target compound’s pyridine ring could similarly adsorb on metal surfaces .

Biological Activity

4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H21N3O2\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{2}

This compound is synthesized through the condensation reaction of 4-tert-butylbenzohydrazide with pyridine-2-carboxaldehyde. The reaction typically yields good to excellent results, with characterization performed using techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have indicated that benzohydrazide derivatives exhibit significant antimicrobial properties. For instance, derivatives of 4-tert-butylbenzohydrazide demonstrated effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 64 µg/mL .

Urease Inhibition

In vitro assays have shown that this compound and its derivatives possess urease inhibitory activity. The IC50 values for these compounds ranged from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, indicating a promising potential for treating conditions associated with urease-producing pathogens .

Antioxidant Properties

Benzohydrazide derivatives are also noted for their antioxidant capabilities. The presence of electron-donating groups in the phenyl ring enhances their ability to scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of hydrazone derivatives has revealed that modifications in the substituents significantly affect their biological activity. Electron-donating groups tend to enhance urease inhibition, while specific structural features correlate with increased antimicrobial efficacy .

Case Studies

  • Urease Inhibition : A study conducted on a series of benzohydrazide derivatives found that specific modifications led to enhanced urease inhibition compared to standard thiourea, suggesting that structural optimization could yield more potent inhibitors .
  • Antimicrobial Efficacy : Research on various hydrazone derivatives showed that compounds with higher hydrogen bonding interactions exhibited stronger antibacterial activity, highlighting the importance of molecular interactions in drug design .

Q & A

Q. Table 1. Reaction Conditions for Derivative Synthesis

Reaction TypeReagents/ConditionsMajor ProductReference
OxidationKMnO₄, H₂SO₄, 0°C4-tert-butylbenzoic acid
ReductionNaBH₄, MeOH, rtSecondary amine derivative
SubstitutionR-NH₂, Et₃N, DMFN-alkylated hydrazide

Q. Table 2. Comparative Biological Activity

TargetAssay TypeIC₅₀ (µM)Reference
FabI enzymeFluorescence8.2
COX-2ELISA>50
E. coli growthMIC (Broth)32

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide
Reactant of Route 2
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4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide

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